N-(4-bromophenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 4-bromophenyl group and a tricyclic sulfur-nitrogen heterocyclic system. The core structure includes an 8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-hexaene framework with 8,8-dioxo (sulfone) groups, a sulfanyl (thioether) linkage, and a 9-[(2-methylphenyl)methyl] substituent. The compound’s synthesis and structural characterization may involve X-ray crystallography, as referenced in bond-length comparisons for similar acetamides .
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN4O3S2/c1-17-6-2-3-7-18(17)15-31-22-9-5-4-8-21(22)25-23(36(31,33)34)14-28-26(30-25)35-16-24(32)29-20-12-10-19(27)11-13-20/h2-14H,15-16H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACZUDCETJSQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues
The compound is compared to three key analogues:
Electronic and Steric Effects
- The C–Br bond (1.8907 Å) is slightly shorter than C–Cl (typical ~1.74 Å), influencing resonance effects on the aromatic ring .
Physicochemical Properties
- Lipophilicity : The benzyl-methyl substituent increases logP compared to the methyl group, suggesting improved membrane permeability but reduced aqueous solubility.
- Hydrogen Bonding : The acetamide’s N–H and carbonyl groups enable hydrogen bonding, but steric hindrance from the tricyclic system may limit solvent accessibility.
Research Findings and Data Tables
Table 1: Bond-Length Comparisons (Å)
Table 2: Substituent Effects
| Substituent | Electronic Effect | Steric Effect | Lipophilicity (logP) |
|---|---|---|---|
| 4-Bromophenyl | Moderate -I, +R | High | ~3.5 (estimated) |
| 4-Chlorophenyl | Strong -I, +R | Moderate | ~2.8 |
| 9-[(2-methylphenyl)methyl] | Minimal | High | ~4.0 |
| 9-Methyl | None | Low | ~2.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
